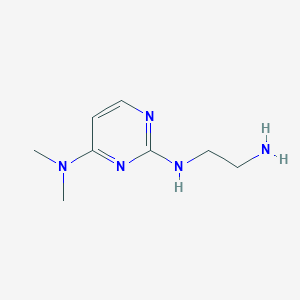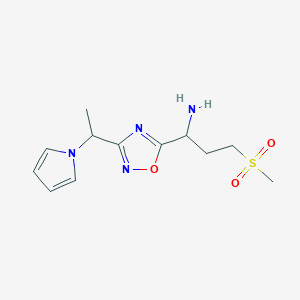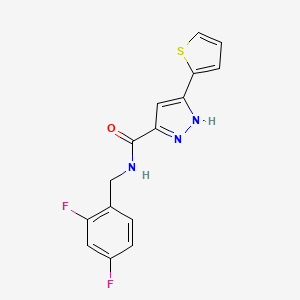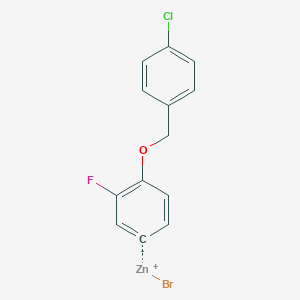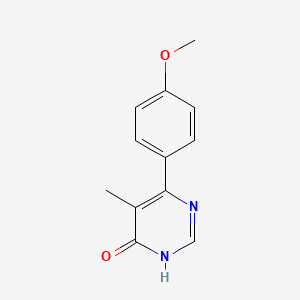
6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with acetone and ammonium acetate under Mannich reaction conditions to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as catalytic coupling reactions, including Suzuki-Miyaura coupling, can be employed to form the desired carbon-carbon bonds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been studied to understand its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Exhibits similar pharmacophore properties and is used as an inhibitor in various biological assays.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with similar structural features and biological activities.
Uniqueness
6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a methyl group at specific positions makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(13-7-14-12(8)15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) |
Clé InChI |
VGCLQYZBECMYJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CNC1=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)
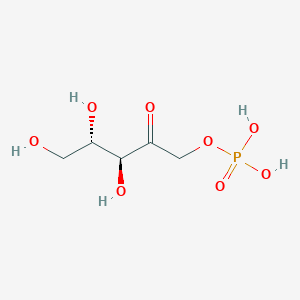
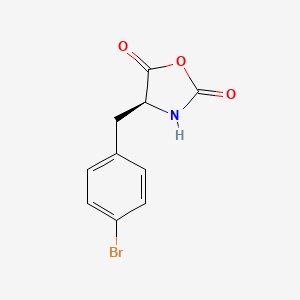
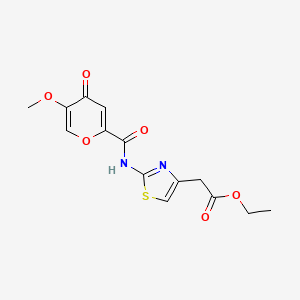
![1-(3-oxabicyclo[3.1.0]hexan-1-yl)-N-methylmethanamine](/img/structure/B14883040.png)
![Methyl 7-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14883046.png)
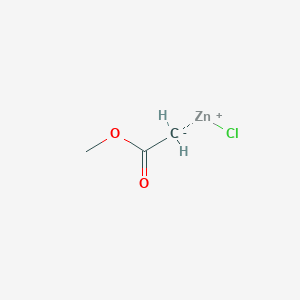
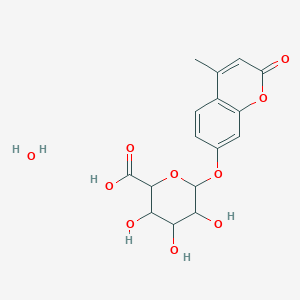
![Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)

